molecular formula C13H10FNO2 B1370370 Methyl 5-(4-fluorophenyl)nicotinate CAS No. 893734-77-5

Methyl 5-(4-fluorophenyl)nicotinate

Cat. No. B1370370
M. Wt: 231.22 g/mol
InChI Key: RKCFLSMVFNQWHR-UHFFFAOYSA-N
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Description

Methyl 5-(4-fluorophenyl)nicotinate is a chemical compound with the CAS Number: 893734-77-5 and a molecular weight of 231.23 . Its IUPAC name is methyl 5-(4-fluorophenyl)nicotinate .


Molecular Structure Analysis

The molecular formula of Methyl 5-(4-fluorophenyl)nicotinate is C13H10FNO2 . The Inchi Code is 1S/C13H10FNO2/c1-17-13(16)11-6-10(7-15-8-11)9-2-4-12(14)5-3-9/h2-8H,1H3 .

Scientific Research Applications

Fluorometric Assay of Rat Tissue N-methyltransferases

Methyl 5-(4-fluorophenyl)nicotinate (5-MN) has been used in the fluorometric assay of rat tissue N-methyltransferases, specifically nicotinamide N-methyltransferase (NNMT) and amine N-methyltransferase (ANMT). 5-MN serves as a selective substrate for NNMT, making it a valuable tool in the study of this enzyme in various rat tissues such as liver, kidney, spleen, and brain (Sano, Endo, & Takitani, 1992).

Design and Synthesis of TRPV1 Antagonists

6-Phenylnicotinamide derivatives, including 6-(4-fluorophenyl)-2-methyl-N-(2-methylbenzothiazol-5-yl)nicotinamide, have been synthesized as antagonists of the TRPV1 receptor, a significant target in pain management. These compounds, including those with the 4-fluorophenyl group, have shown potential in pre-clinical development for inflammatory pain treatment (Westaway et al., 2008).

Development of Anti-infective Agents

Methyl 6-chloro-5-(trifluoromethyl)nicotinate, an intermediate in the synthesis of novel anti-infective agents, has been developed through a process involving trifluoromethylation. This methodology highlights the importance of derivatives like methyl 5-(4-fluorophenyl)nicotinate in creating effective anti-infective treatments (Mulder et al., 2013).

Synthesis and Insecticidal Activity

Nicotinic acid derivatives, including those with fluorophenyl groups, have been synthesized and evaluated for their insecticidal activities. These compounds have shown significant effects against various pests, illustrating the potential of methyl 5-(4-fluorophenyl)nicotinate in developing new insecticides (Deshmukh, Patil, & Shripanavar, 2012).

Enhancement of Chemotherapy Resistance

Research indicates that nicotinamide N-methyltransferase (NNMT) enhances resistance to chemotherapy agents like 5-fluorouracil in colorectal cancer cells. Compounds related to methyl 5-(4-fluorophenyl)nicotinate, which affect NNMT activity, could therefore play a role in modulating drug resistance in cancer therapy (Xie et al., 2016).

Percutaneous Penetration Studies

Studies involving methyl nicotinate, a compound related to methyl 5-(4-fluorophenyl)nicotinate, have been conducted to understand its percutaneous penetration. This research can provide insights into the skin absorption of related compounds and their potential applications in transdermal drug delivery (Issachar, Gall, Borrel, & Poelman, 1998).

Phonophoresis Studies

Phonophoresis of methyl nicotinate has been studied to understand its mechanism of action and skin penetration enhancement. This research is relevant to the applications of similar compounds in enhancing drug delivery through the skin (McElnay, Benson, Harland, & Hadgraft, 1993).

properties

IUPAC Name

methyl 5-(4-fluorophenyl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO2/c1-17-13(16)11-6-10(7-15-8-11)9-2-4-12(14)5-3-9/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKCFLSMVFNQWHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=CC(=C1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20627995
Record name Methyl 5-(4-fluorophenyl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20627995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-(4-fluorophenyl)nicotinate

CAS RN

893734-77-5
Record name Methyl 5-(4-fluorophenyl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20627995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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